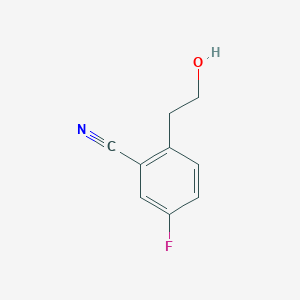

5-Fluoro-2-(2-hydroxyethyl)benzonitrile

説明

Scope and Significance of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile in Contemporary Chemical Research

This compound occupies a distinctive position in modern pharmaceutical chemistry as a multifunctional intermediate that combines the electron-withdrawing properties of fluorine with the nucleophilic character of hydroxyethyl substituents. The compound's significance stems from its ability to serve as a precursor for complex molecular architectures while maintaining chemical stability under various reaction conditions. Research investigations have demonstrated that the strategic placement of the fluorine atom at the 2-position relative to the nitrile group enhances the compound's reactivity toward nucleophilic aromatic substitution reactions, making it valuable for constructing elaborate pharmaceutical scaffolds.

Contemporary chemical research has recognized the compound's utility in synthesizing bioactive molecules, particularly those requiring precise electronic modulation through fluorine substitution. The hydroxyethyl side chain provides additional functionality for derivatization reactions, enabling chemists to introduce diverse molecular fragments through standard coupling protocols. Studies conducted in pharmaceutical laboratories have shown that this compound can undergo various transformations including oxidation of the hydroxyl group, reduction of the nitrile functionality, and substitution reactions involving the fluorine atom under appropriate conditions.

The compound's role in medicinal chemistry extends beyond its synthetic utility, as research has indicated that fluorinated benzonitrile derivatives exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated analogs. This characteristic makes this compound particularly valuable in drug discovery programs where metabolic stability represents a critical design parameter. Recent investigations have explored its incorporation into various therapeutic frameworks, including kinase inhibitors and enzyme modulators.

Historical Context and Discovery

The development of this compound emerged from the broader historical context of organofluorine chemistry, which began gaining prominence in the early 20th century with the pioneering work of researchers investigating fluorinated compounds. The systematic exploration of fluorinated aromatic compounds accelerated during World War II, when the Manhattan Project necessitated the development of materials resistant to uranium hexafluoride, leading to significant advances in fluorine chemistry methodologies.

The specific synthesis and characterization of this compound followed the establishment of reliable fluorination techniques in the latter half of the 20th century. Early research focused on developing methods for introducing fluorine atoms into aromatic systems while maintaining functional group compatibility, particularly with polar substituents like hydroxyethyl groups. The compound's discovery was facilitated by advances in selective fluorination reagents and improved understanding of electronic effects in substituted aromatic systems.

Historical records indicate that the compound first appeared in chemical literature as part of broader studies investigating fluorinated building blocks for pharmaceutical applications. Researchers recognized the potential of combining fluorine's unique properties with reactive functional groups to create versatile synthetic intermediates. The development of efficient synthetic routes to this compound coincided with the pharmaceutical industry's growing appreciation for fluorine's role in modulating drug properties.

The compound's cataloging with Chemical Abstracts Service registry number 2050016-94-7 reflects its recognition as a distinct chemical entity worthy of systematic documentation. This formal registration facilitated its adoption in research laboratories worldwide and enabled standardized communication about its properties and applications across the scientific community.

Overview of Related Fluorinated Benzonitrile Derivatives

The chemical landscape surrounding this compound encompasses numerous structurally related compounds that share the fluorinated benzonitrile core while differing in substitution patterns and functional group arrangements. 5-Fluoro-2-hydroxybenzonitrile represents a closely related analog that lacks the ethyl spacer but maintains the hydroxyl functionality, demonstrating similar electronic properties while exhibiting different spatial characteristics. This compound serves as a useful comparison point for understanding how structural modifications influence reactivity and biological activity.

2,4-Difluorobenzonitrile exemplifies another important class of related compounds featuring multiple fluorine substitutions, which significantly alter the electronic properties of the aromatic system. Research has shown that compounds with multiple fluorine atoms exhibit enhanced electrophilicity and modified reactivity patterns compared to mono-fluorinated analogs. The strategic placement of fluorine atoms in different positions creates opportunities for regioselective reactions and enables fine-tuning of molecular properties for specific applications.

3-Bromo-5-fluoro-2-(1-hydroxyethyl)benzonitrile introduces additional complexity through the incorporation of bromine substituents alongside fluorine, creating compounds with unique reactivity profiles suitable for cross-coupling reactions. These mixed halogen systems provide synthetic chemists with additional tools for molecular construction while maintaining the beneficial properties associated with fluorine substitution. The presence of both bromine and fluorine creates opportunities for orthogonal functionalization strategies.

Recent studies have identified 2-Fluoro-5-(hydroxymethyl)benzonitrile as another significant member of this compound family, differing from this compound in the positioning of the fluorine atom and the nature of the hydroxyl-containing substituent. This positional isomer exhibits distinct chemical properties and biological activities, highlighting the importance of substitution patterns in determining molecular behavior. Comparative studies between these isomers provide valuable insights into structure-activity relationships within the fluorinated benzonitrile family.

| Compound Name | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C9H8FNO | 165.17 | 2050016-94-7 | Hydroxyethyl at position 2 |

| 5-Fluoro-2-hydroxybenzonitrile | C7H4FNO | 137.11 | 91407-41-9 | Direct hydroxyl substitution |

| 2,4-Difluorobenzonitrile | C7H3F2N | 139.10 | 3939-09-1 | Dual fluorine substitution |

| 2-Fluoro-5-(hydroxymethyl)benzonitrile | C8H6FNO | 151.14 | 227609-85-0 | Hydroxymethyl at position 5 |

Objectives and Structure of the Research Article

This research article aims to provide a comprehensive examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and applications in contemporary research. The primary objective involves synthesizing current knowledge about this compound while identifying gaps in existing research that warrant further investigation. Through systematic analysis of available literature and data, this investigation seeks to establish a definitive reference resource for researchers working with this important chemical intermediate.

The structural organization of this article follows a logical progression from fundamental chemical characterization through synthetic methodologies to advanced applications and future research directions. Each section builds upon previous discussions to create a cohesive understanding of the compound's significance in modern chemistry. The investigation emphasizes quantitative data and experimental findings while maintaining accessibility for researchers from diverse chemical backgrounds.

Specific objectives include cataloging the compound's physical and chemical properties based on experimental determinations, analyzing synthetic routes for optimal preparation methods, and evaluating its role in pharmaceutical and materials science applications. The article also aims to position this compound within the broader context of fluorinated organic chemistry while identifying unique characteristics that distinguish it from related compounds.

特性

IUPAC Name |

5-fluoro-2-(2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-9-2-1-7(3-4-12)8(5-9)6-11/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPRNMUXUKHYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile

The synthesis of This compound typically involves the following steps:

Fluorination of Chlorobenzonitriles : The first step often involves the fluorination of chlorobenzonitriles to obtain fluorobenzonitriles. This can be achieved using alkaline fluorides like potassium fluoride in solvents such as sulfolane or N-methylpyrrolidone (NMP).

Nucleophilic Substitution : Once the fluorobenzonitrile is obtained, a nucleophilic substitution reaction can be performed to introduce the hydroxyethyl group. This typically involves reacting the fluorobenzonitrile with ethylene oxide or a similar reagent in the presence of a base.

Hydrolysis and Protection : Depending on the specific route, hydrolysis or protection steps may be necessary to ensure the correct functional group transformations.

Detailed Synthesis Protocol

A detailed synthesis protocol for This compound might involve the following:

- Starting Material : Begin with 5-fluorobenzonitrile .

- Reaction Conditions : React 5-fluorobenzonitrile with ethylene oxide in a solvent like NMP or DMF, using a base such as potassium carbonate.

- Temperature and Time : The reaction is typically conducted at elevated temperatures (around 80°C to 100°C) for several hours.

Solvents and Reagents

| Solvent/Reagent | Role in Synthesis |

|---|---|

| NMP or DMF | Solvent |

| Potassium Carbonate | Base |

| Ethylene Oxide | Nucleophile |

| Sulfolane | Alternative Solvent |

Reaction Conditions

| Condition | Details |

|---|---|

| Temperature | 80°C to 100°C |

| Time | Several hours |

| Solvent Ratio | Typically 1:10 to 1:50 (solvent:substrate) |

| Base Concentration | Stoichiometric or slightly excess |

Purification and Yield

After the reaction, the product can be purified using standard techniques such as column chromatography. The yield can vary depending on the specific conditions and the purity of the starting materials.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyethyl group in 5-Fluoro-2-(2-hydroxyethyl)benzonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives.

科学的研究の応用

Chemistry:

5-Fluoro-2-(2-hydroxyethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine:

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

作用機序

The mechanism of action of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and selectivity of the compound. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile with similar compounds:

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to trifluoromethyl (CF₃) or bromine substituents .

- Electron Effects : Fluorine and CF₃ groups are electron-withdrawing, stabilizing the nitrile group and altering reactivity in electrophilic substitution reactions. In contrast, hydroxyethyl is electron-donating via its oxygen lone pairs .

- Biological Interactions : The hydroxyethyl group may improve binding to enzymes or receptors through hydrogen bonding, whereas CF₃ or bromine substituents enhance lipophilicity, favoring membrane penetration .

生物活性

5-Fluoro-2-(2-hydroxyethyl)benzonitrile is an organic compound with significant potential in biological and medicinal chemistry. Its structure, featuring a fluorine atom and a hydroxyethyl group, allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H8FNO

- Molecular Weight: 165.16 g/mol

- IUPAC Name: this compound

The biological activity of this compound is influenced by its chemical structure:

- Fluorine Substitution: The presence of the fluorine atom can enhance the compound's lipophilicity and affect its interaction with biological targets.

- Hydroxyethyl Group: This group can participate in hydrogen bonding, influencing solubility and interaction with biomolecules.

Pharmacological Applications

Research indicates that this compound may serve as a precursor for various therapeutic agents. Its potential applications include:

- Anticancer Activity: Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related phosphoramidate analogues have demonstrated significant growth inhibition against L1210 mouse leukemia cells, suggesting that this compound might exhibit similar effects through intracellular conversion to active metabolites .

In Vitro Studies

In vitro studies have characterized the pharmacological properties of compounds with similar structures. For example:

- A study on negative allosteric modulators of the metabotropic glutamate receptor (mGlu5) highlighted the importance of testing receptor kinetics for drug development . While not directly testing this compound, this research underscores the relevance of understanding receptor interactions for compounds with similar functionalities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Fluorine Position | Biological Activity |

|---|---|---|

| This compound | Para | Potential anticancer activity |

| 4-Fluoro-2-(2-hydroxyethyl)benzonitrile | Meta | Varies; potential differences in reactivity |

| 5-Chloro-2-(2-hydroxyethyl)benzonitrile | Para | Different stability and reactivity |

Case Studies

- Anticancer Research : A series of novel haloethyl and piperidyl phosphoramidate FdUMP prodrug analogues were synthesized and tested against L1210 mouse leukemia cells. These compounds exhibited potent inhibition with IC(50) values in the nanomolar range, indicating that similar structures may provide insights into the anticancer potential of this compound .

- Receptor Modulation : In studies evaluating mGlu5 receptor modulators, researchers found varying affinities and activities among different compounds, highlighting how structural variations can lead to significant differences in biological outcomes .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-(2-hydroxyethyl)benzonitrile, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration/Fluorination : Introduce fluorine at position 5 via electrophilic substitution using HF or fluorinating agents under controlled pH (e.g., 0–5°C).

Hydroxyethylation : Install the 2-hydroxyethyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura with boronic esters) .

Nitrile Formation : Convert a precursor (e.g., aldehyde) to nitrile using KCN/CuCN or dehydration of amides.

Q. Key Factors :

- Catalyst Selection : Palladium catalysts improve coupling efficiency but require inert conditions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps.

- Temperature Control : Low temperatures (−10°C to 25°C) mitigate side reactions like hydrolysis of the nitrile group.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy :

- FT-IR : Detect –CN stretch (~2220 cm⁻¹) and –OH broad peak (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ (calc. for C9H8FNO: 165.06).

Validation : Compare retention times (HPLC) and melting points with literature (if available). Cross-reference with X-ray crystallography for absolute configuration, as done for similar fluorinated benzaldehyde derivatives .

Advanced Research Questions

Q. What strategies are effective in addressing regioselectivity challenges during the functionalization of the benzonitrile ring?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups : The nitrile group acts as a meta-director, but fluorine (ortho/para-director) competes. Use computational modeling (DFT) to predict dominant pathways.

- Protection/Deprotection : Temporarily protect the –OH group (e.g., silylation) to prevent undesired interactions during electrophilic substitution .

- Metal-Mediated Coupling : Pd-catalyzed C–H activation allows selective functionalization at less hindered positions .

Case Study : In 5-Fluoro-2-hydroxybenzoic acid derivatives, fluorine’s electron-withdrawing effect increases nitrile stability but reduces reactivity at the ortho position .

Q. How do fluorine and hydroxyl groups influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Acidic Conditions : Hydroxyl group protonation may lead to dehydration (elimination) at >60°C.

- Basic Conditions : Nitrile hydrolysis to amide occurs at pH >10, accelerated by elevated temperatures.

- Thermal Stability : Fluorine enhances thermal resistance (TGA data for analogs show decomposition >200°C).

Q. Experimental Protocol :

Prepare solutions at pH 2, 7, and 12.

Monitor degradation via HPLC at 25°C, 40°C, and 60°C over 24–72 hours.

Quantify stability using Arrhenius kinetics.

Reference Data : Fluorinated benzoic acids show <5% degradation at pH 7 after 48 hours .

Q. What are the applications of this compound in synthesizing bioactive molecules or polymers?

Methodological Answer:

- Medicinal Chemistry : Acts as a fluorinated building block for prodrugs (e.g., coupling with nucleosides via phosphonate linkages, as seen in 5-FdUMP derivatives) .

- Polymer Science : The nitrile group enables crosslinking in thermally stable resins. Hydroxyethyl facilitates functionalization with acrylates for UV-curable coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。